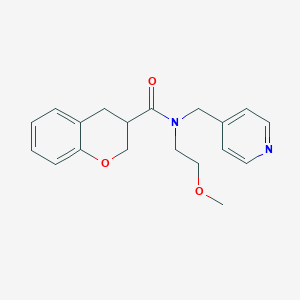

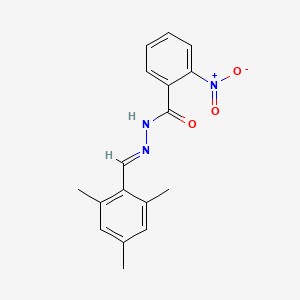

N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)chromane-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Although specific synthesis details for N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)chromane-3-carboxamide were not found, research on similar compounds, such as chromane derivatives, provides insight into possible synthetic routes. For example, N-aryl-5-arylamino-3-oxohex-4-enamides react regioselectively with chromones to form pyridones or chromeno[4,3-b]pyridine-2,5-diones, which are related to the chromane structure (Obydennov et al., 2019). Similar synthetic strategies could be applied to the synthesis of N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)chromane-3-carboxamide.

Molecular Structure Analysis

The molecular structure of related compounds, such as N-(pyridin-2-ylmethyl)benzamide derivatives, has been analyzed through crystallography, revealing differences in the orientation of pyridine and benzene rings (Artheswari et al., 2019). Similar analyses could provide insights into the structural aspects of N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)chromane-3-carboxamide.

Wissenschaftliche Forschungsanwendungen

Acid-Catalyzed Ring Opening and Formation of Substituted Compounds

Gazizov et al. (2015) studied the acid-catalyzed ring opening in related pyrrolidine-1-carboxamides, leading to the formation of new substituted compounds like dibenzoxanthenes and diarylmethanes (Gazizov et al., 2015).

Catalytic Abilities in Epoxidation

Yang et al. (2007) synthesized Fe(III) and Mn(III) complexes with pyridine-2-carboxamido ligands, examining their catalytic abilities in epoxidation, a reaction relevant to various industrial and pharmaceutical applications (Yang et al., 2007).

Inhibition of Met Kinase Superfamily

Schroeder et al. (2009) discovered that substituted pyridin-4-yloxy phenyl carboxamides are potent and selective inhibitors of the Met kinase family, significant in cancer research (Schroeder et al., 2009).

Supramolecular Packing Motifs

Lightfoot et al. (1999) explored the structure of N,N′,N″-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide, revealing novel organizational motifs in supramolecular chemistry (Lightfoot et al., 1999).

PET Imaging of Serotonin Receptors

Choi et al. (2015) evaluated 18F-Mefway, a compound structurally similar to N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)chromane-3-carboxamide, for PET imaging of serotonin receptors in human subjects (Choi et al., 2015)

Ring Transformation and Formation of Novel Compounds

Ibrahim (2009) conducted a study on ring transformation in chromone-3-carboxamide, leading to the formation of new chemical structures. This research contributes to the understanding of chemical reactions and synthesis of novel compounds (Ibrahim, 2009).

Catalytic Systems for Synthesis

Huang et al. (2014) developed a copper/N-methoxy-1H-pyrrole-2-carboxamide catalyst system for synthesizing phenothiazines, highlighting the role of such compounds in facilitating complex chemical reactions (Huang et al., 2014).

Participation in Photochemical Reactions

Sugimori and Itoh (1986) investigated the UV-irradiation of 3-pyridinecarboxamide in methanol, demonstrating its role in photochemical methoxylation and methylation reactions (Sugimori & Itoh, 1986).

Synthesis of Thermo- and pH-responsive Materials

Minami et al. (2011) synthesized polysilsesquioxanes with N-(methoxyethyl)methylamide structures, showcasing the application of such compounds in creating materials responsive to temperature and pH changes (Minami et al., 2011).

Eigenschaften

IUPAC Name |

N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c1-23-11-10-21(13-15-6-8-20-9-7-15)19(22)17-12-16-4-2-3-5-18(16)24-14-17/h2-9,17H,10-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXBHWNYFFLHTMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=CC=NC=C1)C(=O)C2CC3=CC=CC=C3OC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid](/img/structure/B5524804.png)

![1-(4-methylphenyl)-4-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]-2-piperazinone](/img/structure/B5524805.png)

![2-{3-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-1,3-benzothiazole](/img/structure/B5524824.png)

![3-{1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-2-pyrrolidinyl}-4-methyl-1,2,5-oxadiazole](/img/structure/B5524826.png)

![N-ethyl-6-methyl-2-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B5524846.png)

![N-{(3S*,4R*)-1-[3-(1H-benzimidazol-1-yl)propanoyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5524854.png)

![4-[(4-benzyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5524898.png)

![N-(4-fluorophenyl)-6-(4-methyl-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5524899.png)